tert-butyl 2-(azidomethyl)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 2-(azidomethyl)pyrrolidine-1-carboxylate: is an organic compound with the molecular formula C10H18N4O2 and a molecular weight of 226.28 g/mol. It is a derivative of pyrrolidine, a five-membered heterocyclic ring containing a nitrogen atom. This compound features a tert-butyl protecting group attached to the nitrogen atom, an azide group on the second carbon atom, and a carboxylate group on the first carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(azidomethyl)pyrrolidine-1-carboxylate typically involves the reaction of a suitably protected pyrrolidine with an electrophilic azide source, followed by Boc (tert-butyl) protection of the resulting amine group. The reaction conditions often include the use of solvents like dichloromethane and reagents such as di-tert-butyl dicarbonate for the Boc protection step.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Click Chemistry: The azide group in tert-butyl 2-(azidomethyl)pyrrolidine-1-carboxylate can participate in click chemistry reactions with alkynes or strained alkenes to form stable 1,2,3-triazoles.
Deprotection: The Boc group can be selectively removed under acidic conditions, revealing the free amine group, which can further react with other functional groups.
Common Reagents and Conditions:
Click Chemistry: Copper(I) catalysts are commonly used in click chemistry reactions involving azides and alkynes.
Deprotection: Trifluoroacetic acid is often used to remove the Boc protecting group.
Major Products:
Click Chemistry: Formation of 1,2,3-triazoles.
Deprotection: Free amine derivatives.
Scientific Research Applications
Chemistry: Tert-butyl 2-(azidomethyl)pyrrolidine-1-carboxylate is used in the synthesis of various biologically active molecules due to its reactive azide group.
Biology and Medicine: The compound is utilized in bioconjugation techniques, where it helps in attaching biomolecules to surfaces or other molecules through click chemistry.
Industry: In industrial applications, it is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl 2-(azidomethyl)pyrrolidine-1-carboxylate primarily involves its azide group, which is highly reactive and can form stable triazole linkages through click chemistry. This reactivity makes it a valuable tool in bioconjugation and the synthesis of complex molecules.
Comparison with Similar Compounds
Tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate: This compound has a hydroxymethyl group instead of an azidomethyl group.
Tert-butyl 3-(azidomethyl)piperidine-1-carboxylate: This compound features a piperidine ring instead of a pyrrolidine ring.
Uniqueness: Tert-butyl 2-(azidomethyl)pyrrolidine-1-carboxylate is unique due to its combination of a pyrrolidine ring, an azide group, and a Boc protecting group, which together provide a versatile platform for various chemical reactions and applications.
Properties
CAS No. |
1824066-03-6 |
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Molecular Formula |
C10H18N4O2 |
Molecular Weight |
226.3 |
Purity |
95 |
Origin of Product |
United States |
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